Tos-PEG3-t-butyl ester
Overview
Description
Tos-PEG3-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular formula of Tos-PEG3-t-butyl ester is C18H28O7S . It has a molecular weight of 388.48 g/mol . The structure contains a t-butyl ester and a tosyl group .Chemical Reactions Analysis
The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that Tos-PEG3-t-butyl ester can undergo various chemical reactions, particularly those involving nucleophilic substitution at the tosyl group.Physical And Chemical Properties Analysis
Tos-PEG3-t-butyl ester has a molecular weight of 388.48 g/mol . Its molecular formula is C18H28O7S . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
Battery Technology Development
Tos-PEG3-t-butyl ester compounds are utilized in the development of quasi-solid-state copolymer electrolytes for lithium-sulfur batteries. These electrolytes, like PEGDA-P(BA-co-[EVIm]TFSI) QPE-IL, are designed to mitigate the shuttle effect of lithium polysulfides, enhancing the battery's performance in terms of discharge capacity, cycle stability, and rate performance (Cai et al., 2019).
Drug Delivery Systems
Tos-PEG3-t-butyl ester derivatives like α-tocopheryl polyethylene glycol succinate (TPGS) show promise in drug delivery systems. The conjugation of TPGS with anticancer agents enhances the bioavailability of poorly absorbed drugs, with the potential to induce apoptosis more effectively than its non-PEGylated counterparts (Youk et al., 2005).
Material Science
These ester compounds are also significant in material science. For example, they are used in the development of thermal lithography techniques for bioconjugation on micro and nanometer scales. The activation of tert-butyl ester moieties in block copolymer films, like polystyrene-block-poly(tert-butyl acrylate), facilitates the formation of carboxylic acid groups for surface chemical modification (Duvigneau et al., 2008).
Nanotechnology
In nanotechnology, Tos-PEG3-t-butyl ester derivatives are used to create nanoparticles for drug encapsulation and delivery. For instance, polyurethanes consisting of PEG and L-lysine ester diisocyanate demonstrate temperature-responsive behavior in aqueous solutions, making them suitable for creating nanoparticles with controlled drug release properties (Sun et al., 2011).
Polymer Chemistry
The synthesis of multi-block copolymers containing poly(ester–amide) segments with an ordered side group sequence is another application. Techniques like multicomponent polymerization based on the Passerini reaction use tert-butyl isocyanoacetate and functional aldehydes to create these complex structures (Lv et al., 2013).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7S/c1-15-5-7-16(8-6-15)26(20,21)24-14-13-23-12-11-22-10-9-17(19)25-18(2,3)4/h5-8H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHTXRBMNTZSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG3-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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